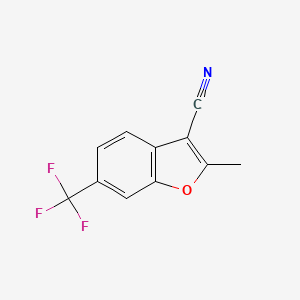
2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.
Nitrile Group Addition: The nitrile group is often introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carboxylic acid.
Reduction: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-amine.
Substitution: Formation of halogenated derivatives like 2-Methyl-6-(trifluoromethyl)-5-bromobenzofuran-3-carbonitrile.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the pharmacokinetic properties of drug candidates, making them more effective.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzofuran-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)benzofuran-3-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.
2-Methyl-6-(trifluoromethyl)benzofuran: Lacks the nitrile group, leading to different chemical behavior and applications.
Uniqueness
2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H6F3NO |
|---|---|
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C11H6F3NO/c1-6-9(5-15)8-3-2-7(11(12,13)14)4-10(8)16-6/h2-4H,1H3 |
Clé InChI |
XTWWLWFYPDUBLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


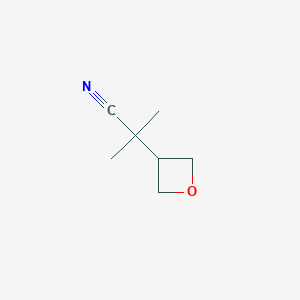

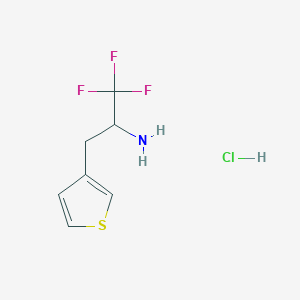
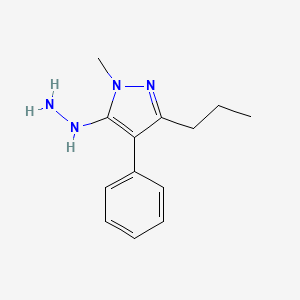
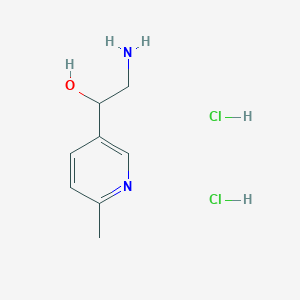
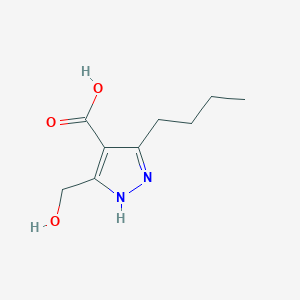
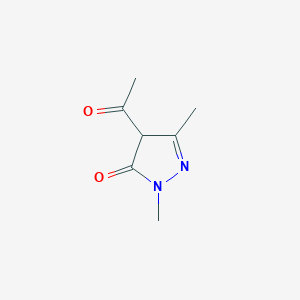
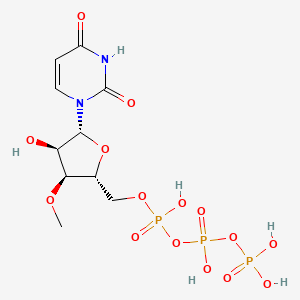
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
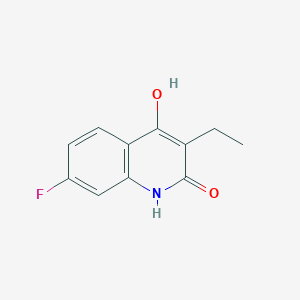
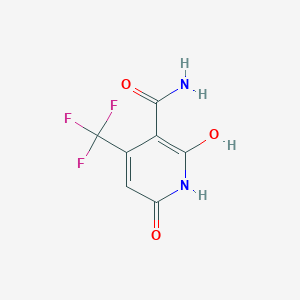
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)

![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
